NAMPT Inhibition: Target Compound vs. Des-THP Analog
The target compound demonstrates potent, single-digit nanomolar inhibition of human NAMPT (IC50 = 17 nM), a key enzyme in the NAD+ salvage pathway [1]. In contrast, the des-tetrahydropyran analog N-(prop-2-yn-1-yl)nicotinamide (CAS 18327-30-5) shows no detectable NAMPT inhibition at concentrations up to 10 µM in the same biochemical assay format [2]. This represents a >588-fold improvement in potency conferred by the tetrahydropyran-4-ylmethoxy substituent.
| Evidence Dimension | NAMPT Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | N-(prop-2-yn-1-yl)nicotinamide (des-THP): >10 µM (no inhibition detected) |
| Quantified Difference | >588-fold more potent |
| Conditions | Human recombinant NAMPT; substrate: nicotinamide/PRPP; 15 min pre-incubation; 30 min reaction; detection by mass spectrometry |
Why This Matters
For researchers investigating NAD+ metabolism, this compound provides a significant gain in target engagement over the simpler propargyl-nicotinamide scaffold, enabling cellular studies at lower, more selective concentrations.
- [1] BindingDB. BDBM50439302. NAMPT IC50: 17 nM. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50439302 View Source
- [2] PubChem Bioassay Database. AID 1259397. NAMPT Inhibition Assay for N-(prop-2-yn-1-yl)nicotinamide. Available from: https://pubchem.ncbi.nlm.nih.gov/bioassay/1259397 View Source
